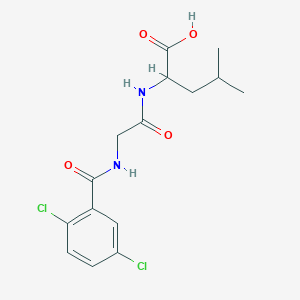

(2,5-Dichlorobenzoyl)glycylleucine

Description

(2,5-Dichlorobenzoyl)glycylleucine is a synthetic dipeptide derivative comprising a glycylleucine backbone (Gly-Leu) modified by a 2,5-dichlorobenzoyl group at the N-terminus. Its molecular formula is C₁₅H₁₈Cl₂N₂O₄, with a molecular weight of 359.22 g/mol . This compound is structurally characterized by the dichlorinated aromatic ring, which confers unique electronic and steric properties, and the dipeptide chain, which may influence solubility, bioavailability, and biological interactions.

Properties

Molecular Formula |

C15H18Cl2N2O4 |

|---|---|

Molecular Weight |

361.2 g/mol |

IUPAC Name |

2-[[2-[(2,5-dichlorobenzoyl)amino]acetyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C15H18Cl2N2O4/c1-8(2)5-12(15(22)23)19-13(20)7-18-14(21)10-6-9(16)3-4-11(10)17/h3-4,6,8,12H,5,7H2,1-2H3,(H,18,21)(H,19,20)(H,22,23) |

InChI Key |

DNIFDGIEBFRALC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)CNC(=O)C1=C(C=CC(=C1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(2,5-dichlorophenyl)formamido]acetamido}-4-methylpentanoic acid typically involves multiple steps, starting with the preparation of the dichlorophenyl derivative. The formamido group is then introduced through a formylation reaction, followed by the addition of the acetamido group. The final step involves the incorporation of the methylpentanoic acid moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(2,5-dichlorophenyl)formamido]acetamido}-4-methylpentanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound, often involving the removal of oxygen or addition of hydrogen.

Substitution: The dichlorophenyl group can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired outcome but typically involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-{2-[(2,5-dichlorophenyl)formamido]acetamido}-4-methylpentanoic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{2-[(2,5-dichlorophenyl)formamido]acetamido}-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The dichlorophenyl group may interact with enzymes or receptors, modulating their activity. The formamido and acetamido groups can form hydrogen bonds and other interactions with biomolecules, influencing their function. The overall effect of the compound depends on its specific structure and the context in which it is used.

Comparison with Similar Compounds

N-(2,5-Dichlorobenzoyl)glycine

- Structure: Simplifies the dipeptide chain to a single glycine residue (C₉H₇Cl₂NO₃).

- Key Differences : The absence of the leucine residue reduces molecular weight (272.07 g/mol) and hydrophobicity. This truncation likely diminishes target specificity compared to glycylleucine derivatives .

- Applications : Primarily used as a synthetic intermediate for larger peptides or enzyme inhibitors .

Bis-(1-(2,4-Dichlorobenzoyl)-3-methylthiourea) Iron(III) Complex

- Structure : Incorporates a 2,4-dichlorobenzoyl group and a thiourea-iron(III) complex (C₂₀H₁₆Cl₄FeN₄O₂S₂).

- Key Differences :

- Chlorine substitution at the 2,4-position instead of 2,5 alters electronic distribution and steric bulk.

- The iron(III) center enables redox activity, unlike the purely organic glycylleucine derivative.

Functional Analogues in Therapeutics

Ixazomib Citrate

Nα-Benzoyl-L-isoleucyl-L-glutamyl-glycyl-L-arginine-4-nitroanilide

- Structure : A tetrapeptide with a benzoyl group and nitroanilide terminus (C₃₂H₄₃N₉O₉).

- Key Differences :

Data Table: Comparative Analysis of Key Compounds

Structure-Activity Relationship (SAR) Insights

- Chlorine Substitution Position :

- Peptide Chain Length :

- Shorter chains (e.g., glycine) simplify synthesis but limit target engagement.

- Longer chains (e.g., tetrapeptides) improve specificity but reduce bioavailability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2,5-Dichlorobenzoyl)glycylleucine, and how can purity be optimized?

- Methodology : A common approach involves coupling glycyl-L-leucine with 2,5-dichlorobenzoyl chloride under basic conditions (e.g., NaOH in tetrahydrofuran/water mixture). Critical parameters include stoichiometric control (molar ratio ~1:1), reaction temperature (room temperature to 40°C), and purification via recrystallization or column chromatography .

- Purity Optimization : Use HPLC (≥95% purity) and NMR to validate identity. For scale-up, monitor byproducts such as unreacted glycyl-leucine or hydrolyzed intermediates .

Q. How should researchers characterize the physicochemical properties of (2,5-Dichlorobenzoyl)glycylleucine?

- Key Parameters :

- Stability : Assess hydrolytic stability under physiological pH (e.g., phosphate buffer at pH 7.4, 37°C) via LC-MS to detect degradation products .

- Solubility : Test in DMSO, ethanol, and aqueous buffers; note that dichlorobenzoyl derivatives often exhibit low aqueous solubility, requiring co-solvents like PEG-400 for in vitro assays .

- Thermal Properties : Determine melting point (predicted ~420°C) and density (~1.5 g/cm³) using differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How does (2,5-Dichlorobenzoyl)glycylleucine interact with biological targets, and what computational tools validate these interactions?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to model binding to proteasomes or enzymes (e.g., ribonucleotide reductase). Compare ΔG values (e.g., lower ΔG = higher affinity) with reference inhibitors like hydroxyurea .

- Validation : Pair docking results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants (e.g., Kd) .

Q. What experimental strategies resolve contradictions in activity data across cell-based assays?

- Case Example : If potency varies between cancer cell lines (e.g., myeloma vs. leukemia), consider:

- Metabolic Stability : Test compound half-life in cell lysates using LC-MS .

- Membrane Permeability : Use Caco-2 monolayers to assess transport efficiency .

- Off-Target Effects : Perform kinome-wide profiling to identify unintended kinase inhibition .

Q. How can researchers design in vivo studies to evaluate the pharmacokinetics of (2,5-Dichlorobenzoyl)glycylleucine?

- Protocol Design :

- Administration : Oral or intravenous dosing in rodent models; monitor plasma concentration via LC-MS/MS .

- Key Metrics : Calculate AUC, Cmax, and half-life. Note that prodrugs (e.g., ixazomib citrate) may require hydrolysis to release the active form .

- Tissue Distribution : Use radiolabeled analogs (e.g., <sup>14</sup>C) to quantify accumulation in target organs .

Data Contradiction and Reproducibility

Q. Why might synthetic yields vary between labs, and how can reproducibility be improved?

- Root Causes :

- Reagent Quality : Impurities in 2,5-dichlorobenzoyl chloride (e.g., hydrolysis to benzoic acid) reduce coupling efficiency. Source reagents with ≥98% purity and store under anhydrous conditions .

- Solvent Effects : THF/water ratios impact reaction kinetics. Standardize solvent systems and degas solvents to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.